(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone
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Overview
Description
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a methanone group attached to a 4-methylphenyl ring and a 4-(phenylsulfanyl)phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methylphenyl with 4-(phenylsulfanyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound for drug development and its pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structural features make it valuable in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the following pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: The compound can bind to receptors on the cell surface or within cells, triggering signaling pathways that lead to various cellular responses.
Reactive Oxygen Species Generation: In some cases, the compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone can be compared with other similar compounds to highlight its uniqueness:
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanol: This compound differs by having a hydroxyl group instead of a methanone group. It exhibits different reactivity and biological properties.
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]sulfone: This compound has a sulfone group instead of a methanone group. It shows distinct chemical behavior and applications.
(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]amine: This compound contains an amine group instead of a methanone group. It has unique chemical and biological activities.
Properties
CAS No. |
161494-61-7 |
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Molecular Formula |
C20H16OS |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(4-methylphenyl)-(4-phenylsulfanylphenyl)methanone |
InChI |
InChI=1S/C20H16OS/c1-15-7-9-16(10-8-15)20(21)17-11-13-19(14-12-17)22-18-5-3-2-4-6-18/h2-14H,1H3 |
InChI Key |
AYUKSGDZEVPJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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